Ac-Cys-NHMe

Peptide Conformation Computational Chemistry Cysteine Residue

Ac-Cys-NHMe (N-Acetyl-L-cysteine N'-methylamide) is a protected cysteine dipeptide with the molecular formula C₆H₁₂N₂O₂S and a molar mass of 176.24 g/mol. It serves as a fundamental model compound for studying peptide backbone conformation, particularly the influence of the thiol (-SH) side chain on secondary structure.

Molecular Formula C6H12N2O2S
Molecular Weight 176.24 g/mol
CAS No. 10061-65-1
Cat. No. B12363904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Cys-NHMe
CAS10061-65-1
Molecular FormulaC6H12N2O2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESCC(=O)NC(CS)C(=O)NC
InChIInChI=1S/C6H12N2O2S/c1-4(9)8-5(3-11)6(10)7-2/h5,11H,3H2,1-2H3,(H,7,10)(H,8,9)/t5-/m0/s1
InChIKeyRAHKYMLIVZZMIH-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Cys-NHMe (CAS 10061-65-1): A Defined Cysteine Dipeptide Model for Conformational and Enzymatic Studies


Ac-Cys-NHMe (N-Acetyl-L-cysteine N'-methylamide) is a protected cysteine dipeptide with the molecular formula C₆H₁₂N₂O₂S and a molar mass of 176.24 g/mol [1]. It serves as a fundamental model compound for studying peptide backbone conformation, particularly the influence of the thiol (-SH) side chain on secondary structure [2]. Beyond its role in fundamental biophysical chemistry, Ac-Cys-NHMe is a defined, essential building block in the LACE (Lysine Acylation using Conjugating Enzymes) technique for site-specific protein modification [3].

Why Generic Substitution of Ac-Cys-NHMe (CAS 10061-65-1) with Other Cysteine Derivatives Fails in Precise Applications


The unique utility of Ac-Cys-NHMe is derived from the specific combination of its N-terminal acetyl and C-terminal N-methylamide protecting groups. This precise blocking pattern eliminates the zwitterionic character of free cysteine, making it a neutral, soluble model for the internal cysteine residue within a polypeptide chain [1]. This property is distinct from analogs like Ac-Cys-OH or H-Cys-NHMe, which retain a charged terminus. In the LACE application, the C-terminal methylamide group is essential; it is designed to react with a peptide hydrazide to form a reactive thioester, a step that fails if an unprotected carboxylate (as in Ac-Cys-OH) or a different amide is present . Substitution would therefore invalidate both conformational studies and chemoenzymatic protocols.

Quantitative Differentiation Guide for Ac-Cys-NHMe (CAS 10061-65-1) Against Comparators


Conformational Preference Deviation vs. Alanine Dipeptide Baseline

Computational analysis reveals that Ac-Cys-NHMe exhibits different conformational preferences compared to the standard alanine dipeptide (Ac-Ala-NHMe) baseline. The side-chain thiol group engages in stabilizing interactions with the peptide backbone, leading to a distinct distribution of accessible conformations in both gas phase and aqueous solution [1].

Peptide Conformation Computational Chemistry Cysteine Residue

Macroscopic pKa Value of the Thiol Group in a Peptide Context

The apparent (macroscopic) pKa of the cysteine thiol in Ac-Cys-NHMe has been computationally determined to be 8.58 at 25 °C [1]. This value is in good agreement with experimentally observed values of 8.3 and 8.22 ± 0.16 [1].

Cysteine pKa Computational Chemistry Thiol Reactivity

Utility as an Essential Building Block in the LACE Technique

Ac-Cys-NHMe is specifically required for the LACE technique; it reacts with a peptide hydrazide to form a reactive peptide thioester, which then serves as the substrate for the Ubc9 enzyme . This application is enabled by the C-terminal N-methylamide group. In contrast, a compound like Ac-Cys-OH, which has a free carboxylate, cannot undergo the same hydrazide coupling to form the necessary thioester intermediate.

LACE Technique Protein Engineering Site-Specific Labeling

High Aqueous Solubility for In Vitro Applications

Ac-Cys-NHMe exhibits high solubility in aqueous buffers and DMSO, a key practical attribute. Vendor technical data confirms solubility of up to 100 mM in both water and DMSO .

Solubility In Vitro Assay Formulation

Optimal Research and Industrial Application Scenarios for Ac-Cys-NHMe (CAS 10061-65-1)


Computational and Biophysical Studies of Cysteine in Peptides

Ac-Cys-NHMe serves as a minimal, well-defined model for the internal cysteine residue. Researchers use it in computational chemistry (e.g., DFT, MD simulations) to isolate and quantify the influence of the thiol side chain on peptide backbone conformation and energetics, which differs from the alanine baseline [1]. Its well-defined pKa in a peptide context (calc. 8.58) also makes it useful for studying pH-dependent structure and reactivity [1].

Essential Reagent for the LACE (Lysine Acylation using Conjugating Enzymes) Technique

In protein engineering and chemical biology, Ac-Cys-NHMe is a required component for the LACE technique. It is reacted with a peptide hydrazide to generate a reactive peptide thioester, which is subsequently recognized and conjugated to a target lysine residue by the Ubc9 enzyme . This enables site-specific ubiquitination, SUMOylation, or the attachment of other biochemical probes (e.g., fluorophores, biotin) to proteins .

Calibration Standard in Peptide and Thiol Chemistry

Due to its defined molecular weight (176.24 g/mol), solubility profile (100 mM in water and DMSO ), and single reactive thiol group, Ac-Cys-NHMe can serve as a calibration standard for analytical techniques. This includes use as a reference compound in HPLC, mass spectrometry (MS) for peptide analysis, or for quantifying free thiols using Ellman's reagent (DTNB) in biochemical assays.

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